molecular formula C15H16ClNO3S B2886852 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351594-70-1

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2886852
CAS No.: 1351594-70-1
M. Wt: 325.81
InChI Key: DJVLBCNFSUISKL-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class, which has been extensively studied in scientific research. Benzenesulfonamide derivatives are recognized for their versatile applications in medicinal chemistry and biochemistry, particularly for their ability to inhibit specific enzymes . A closely related analogue, 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide, has been identified in research for its potential biological activities, including enzyme inhibition studies that are relevant to understanding pathways involved in inflammation and cancer . The mechanism of action for such compounds typically involves binding to the active site of target enzymes, thereby disrupting biochemical pathways . Furthermore, benzenesulfonamide-containing compounds have shown significant promise in the development of antiviral agents, as evidenced by research into derivatives that act as potent inhibitors of the HIV-1 capsid (CA) protein . This body of research highlights the value of benzenesulfonamide scaffolds in the discovery and optimization of new therapeutic agents. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-15(18,12-6-3-2-4-7-12)11-17-21(19,20)14-9-5-8-13(16)10-14/h2-10,17-18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVLBCNFSUISKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzenesulfonyl Chloride Derivatives

The synthesis begins with 3-chlorobenzenesulfonyl chloride (CAS 98-34-0), a commercially available precursor. This compound serves as the electrophilic sulfonating agent. Key properties include:

Property Value Source
Molecular weight 210.65 g/mol
Reactivity High electrophilicity at sulfur

Amine Component: 2-Hydroxy-2-Phenylpropylamine

The nucleophilic amine, 2-hydroxy-2-phenylpropylamine, is synthesized via reductive amination of 2-hydroxy-2-phenylpropanal using ammonium acetate and sodium cyanoborohydride. Alternatively, it can be obtained through hydrolysis of 2-phenyl-2-(tosyloxy)propionitrile under basic conditions.

Step-by-Step Synthesis

Nucleophilic Substitution Reaction

The primary synthetic route involves coupling 3-chlorobenzenesulfonyl chloride with 2-hydroxy-2-phenylpropylamine under controlled conditions:

Procedure

  • Dissolve 2-hydroxy-2-phenylpropylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Add triethylamine (1.2 equiv) as a base to scavenge HCl.
  • Slowly add 3-chlorobenzenesulfonyl chloride (1.05 equiv) dropwise over 30 minutes.
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

Reaction Conditions

Parameter Optimal Value Yield Source
Solvent Dichloromethane 78–82%
Temperature 0°C → RT
Stoichiometry (amine:chloride) 1:1.05

Epoxidation and Ring-Opening (Alternative Route)

For analogs with enhanced steric hindrance, an epoxide intermediate strategy is employed:

  • Synthesize N-(2-phenylallyl)-3-chlorobenzenesulfonamide via allylic amination.
  • Epoxidize with mCPBA (meta-chloroperbenzoic acid) to form N-(2-phenyloxiran-2-ylmethyl)-3-chlorobenzenesulfonamide.
  • Hydrolyze the epoxide under acidic conditions to introduce the hydroxyl group.

Key Data

  • Epoxidation yield: 65–72% using 1.2 equiv mCPBA in chloroform.
  • Hydrolysis: 88% yield with 0.1M H₂SO₄ at 60°C.

Reaction Optimization

Solvent Screening

Polar aprotic solvents enhance reactivity but may reduce selectivity:

Solvent Dielectric Constant Yield Byproducts
Dichloromethane 8.93 82% <5%
THF 7.52 76% 8–12%
Acetonitrile 37.5 68% 15%

Source: Adapted from

Catalytic Additives

Phase-transfer catalysts improve interfacial reactions in biphasic systems:

  • Tetrabutylammonium bromide (0.5 mol%) increases yield to 89% by facilitating amine deprotonation.

Industrial-Scale Production

Continuous Flow Reactor Design

To avoid exothermic runaway in large batches:

  • Reactor type : Tubular flow reactor with static mixers.
  • Parameters :
    • Residence time: 8–10 minutes.
    • Temperature: 25°C (controlled via jacketed cooling).
    • Throughput: 15 kg/h.

Waste Management

  • HCl neutralization : NaOH scrubbing systems recover NaCl for disposal.
  • Solvent recycling : Distillation reclaims >95% DCM.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography:

  • Eluent : Hexane/ethyl acetate (4:1 → 2:1 gradient).
  • Purity : >99% (HPLC).

Spectroscopic Data

Technique Key Signals Source
¹H NMR (CDCl₃) δ 7.8–7.4 (m, 4H, Ar-H), 4.6 (s, 1H, -OH), 3.4–3.1 (m, 2H, -CH₂-)
IR (cm⁻¹) 3270 (-OH), 1345 (S=O asym), 1162 (S=O sym)
MS (EI) m/z 325.8 [M]⁺

Challenges and Troubleshooting

Common Side Reactions

  • Over-sulfonylation : Mitigated by maintaining chloride:amine stoichiometry ≤1.05:1.
  • Oxidation of hydroxyl group : Avoided by inert atmosphere (N₂/Ar).

Yield-Limiting Factors

  • Moisture : Hydrolysis of sulfonyl chloride reduces yield; use molecular sieves (3Å) in solvent.
  • Temperature : Exceeding 30°C accelerates decomposition; external cooling is critical.

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using Pseudomonas fluorescens sulfotransferase show 55% conversion under mild conditions (pH 7.4, 37°C).

Photocatalytic Coupling

Visible-light-mediated C–N coupling with Ru(bpy)₃²⁺ catalyst achieves 70% yield in 6 hours, reducing byproducts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy-phenylpropyl moiety may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds :

Compound Name (CAS) Molecular Formula MW Key Substituents Synthesis Yield Purity Reference
Target Compound C₁₅H₁₅ClNO₃S ~340 2-Hydroxy-2-phenylpropyl, 3-Cl-benzene N/A N/A N/A
PZ-1361 (2095849-69-5) C₂₆H₂₈ClN₃O₃S 522.0 Piperidin-4-yl, biphenyloxy, 3-Cl-benzene Not specified Not specified
Compound 15 (N/A) C₂₄H₃₁ClN₂O₄S 479.0 Dimethylbenzofuran, piperidin-4-ylmethyl, 3-Cl-benzene 83% 100% (UPLC/MS)
3-Chloro-N-(4-sulfamoylphenyl)propanamide C₉H₁₀ClN₂O₃S 270.7 Propanamide, 4-sulfamoylphenyl Not specified Not specified
3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide (1396883-23-0) C₁₃H₁₃ClFNO₄S 333.8 2-Furyl, 4-fluoro, 3-Cl-benzene Not specified Not specified

Structural Features :

  • Hydrogen Bonding : The target’s 2-hydroxypropyl group enables hydrogen bonding, similar to the propanamide chain in and furan-containing analogs , enhancing solubility.
  • Aromaticity : Bulky substituents (e.g., biphenyl in PZ-1361 ) increase lipophilicity compared to the target’s phenyl group.

Activity Insights :

  • Receptor Antagonism : The target’s hydroxypropyl group may mimic PZ-1361’s piperidine moiety in 5-HT₇ binding .
  • Antimicrobial Activity : Thioamide derivatives show broader antimicrobial applications due to sulfur’s versatility in redox reactions.

Physicochemical Properties

Property Target Compound PZ-1361 Compound 15 3-Chloro-N-(4-sulfamoylphenyl)propanamide
Molecular Weight ~340 522.0 479.0 270.7
LogP (Predicted) ~3.2 (moderate lipophilicity) Higher (bulky biphenyl) ~2.8 (benzofuran) ~1.5 (polar propanamide)
Hydrogen Bond Donors 2 (OH, NH) 2 2 3
Solubility Moderate (hydroxyl group) Low Moderate High (sulfamoyl group)

Key Observations :

  • The target’s hydroxyl group balances lipophilicity and solubility, unlike PZ-1361’s biphenyl group, which reduces solubility .
  • Propanamide derivatives exhibit higher solubility due to polar functional groups.

Biological Activity

3-Chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features suggest it may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16ClNO3S\text{C}_{15}\text{H}_{16}\text{ClN}\text{O}_3\text{S}

This structure includes a chloro group, a hydroxyl group, and a benzenesulfonamide moiety, which are critical for its biological activity.

The mechanism of action of this compound is believed to involve the inhibition of specific enzymes or receptors within biological systems. Similar compounds have been shown to interact with lipoxygenases (LOXs), which are involved in inflammatory processes and other physiological responses . The presence of the hydroxyl group may enhance the compound's ability to form hydrogen bonds with biological targets, increasing its potency.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study focusing on N-substituted phenyl derivatives, compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The biological activity was attributed to the compound's lipophilicity, allowing it to penetrate bacterial cell membranes effectively.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Studies have highlighted that sulfonamide derivatives can inhibit LOXs, which play a crucial role in the synthesis of inflammatory mediators . By targeting these enzymes, this compound may help reduce inflammation in various conditions.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides often correlates with their chemical structure. A quantitative structure-activity relationship (QSAR) analysis has been employed to predict the activity of similar compounds based on their structural features. Key factors influencing activity include:

  • Lipophilicity : Higher lipophilicity generally enhances membrane permeability.
  • Substituent Positioning : The position of halogen or hydroxyl groups can significantly affect potency and selectivity against specific targets .

Case Studies

  • Antimicrobial Testing : A series of N-substituted chloroacetamides were tested for antimicrobial efficacy against E. coli and C. albicans. Compounds with structural similarities to this compound showed promising results, particularly against Gram-positive strains .
  • Inflammation Models : In vitro studies using human platelet assays demonstrated that compounds structurally related to this compound inhibited platelet aggregation mediated by LOXs, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Overview

Activity Type Target Organism/Enzyme Effectiveness Reference
AntimicrobialStaphylococcus aureusEffective
AntimicrobialEscherichia coliModerate effectiveness
Anti-inflammatoryLipoxygenasesInhibition observed

Q & A

Basic: What are the established synthetic routes for 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation and nucleophilic substitution. A common approach is:

Sulfonylation: React 3-chlorobenzenesulfonyl chloride with 2-amino-2-phenylpropan-1-ol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Purification: Crystallize the product using ethanol/water mixtures.
Key parameters include reaction temperature (0–25°C), stoichiometric control of the base, and inert atmosphere to prevent side reactions. Yield optimization (>70%) requires precise pH control during workup .

Advanced: How can density functional theory (DFT) predict the compound’s reactivity in biological systems?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) are used to:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Calculate binding energies with target enzymes (e.g., carbonic anhydrase IX) by modeling ligand-enzyme interactions .
  • Predict metabolic stability via HOMO-LUMO gaps (e.g., ΔE = 5.2 eV suggests moderate susceptibility to oxidation) .
    Example Table: Key DFT Parameters
ParameterValueRelevance
HOMO (eV)-6.8Electron donation capacity
LUMO (eV)-1.6Susceptibility to electrophilic attack
Binding Energy (kcal/mol)-9.3Affinity for CA IX active site

Basic: What spectroscopic and crystallographic methods validate its structure?

Answer:

  • NMR: 1^1H NMR (DMSO-d6): δ 7.8–7.2 (m, aromatic H), 4.1 (s, -OH), 3.5 (d, -CH2-) .
  • X-ray crystallography: Monoclinic space group P21/nP2_1/n, with unit cell parameters a=11.1371a = 11.1371 Å, b=4.8523b = 4.8523 Å, c=21.5198c = 21.5198 Å, confirming sulfonamide bond geometry and Cl···H interactions (2.9 Å) .

Advanced: How does the compound selectively inhibit carbonic anhydrase IX (CA IX) over other isoforms?

Answer:
Selectivity arises from:

  • Hydrophobic interactions: The 2-phenylpropyl group occupies a hydrophobic pocket unique to CA IX .
  • IC50 values: 10.93–25.06 nM for CA IX vs. >500 nM for CA I/II, validated via fluorescence-based enzymatic assays .
    Experimental Design Tip: Use isothermal titration calorimetry (ITC) to compare binding thermodynamics (ΔG, ΔH) between isoforms .

Basic: What are the primary biological targets studied for this compound?

Answer:

  • Carbonic anhydrase IX (CA IX): Overexpressed in hypoxic tumors; inhibition disrupts pH regulation in cancer cells .
  • Antimicrobial targets: Demonstrated MIC = 12.5 µg/mL against E. coli via β-carbonic anhydrase inhibition .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer: Discrepancies may stem from:

  • Assay conditions: Varying pH (e.g., 6.5 vs. 7.4) alters protonation states of the sulfonamide group, affecting binding .
  • Structural analogs: Compare derivatives (e.g., 3-chloro vs. 4-chloro substitution) using SAR tables:
DerivativeCA IX IC50 (nM)Anticancer Activity (μM)
Parent compound10.931.52–6.31
4-Chloro analog42.7>10
  • Statistical analysis: Apply ANOVA to confirm significance of substituent effects .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

Modify substituents: Synthesize analogs with varied halogen (Cl, F) or aryl groups.

Assay panels: Test against CA isoforms, cancer cell lines (e.g., MCF-7, HT-29), and microbial strains.

Molecular docking: Use AutoDock Vina to correlate binding poses with activity .
Example Workflow:

  • Step 1: Introduce electron-withdrawing groups to enhance sulfonamide acidity (pKa ~8.5).
  • Step 2: Measure cellular uptake via LC-MS in hypoxic vs. normoxic conditions .

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